(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Protection of the Carboxyl Group: The carboxyl group is protected using a tert-butyl ester to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The fluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-fluoroglutamine
- (2S,4R)-4-fluoroproline
- (2S,4R)-4-fluorobutanoic acid
Uniqueness
(2S,4R)-tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its unique combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to similar compounds. Its tert-butyl ester protection and fluoromethyl group provide enhanced stability and reactivity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H18FNO3 |
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Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
MZJMMRVKXQOTDV-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CF)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O |
Origin of Product |
United States |
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